molecular formula C8H7FO B1287073 2-(2-Fluorophenyl)Acetaldehyde CAS No. 75321-85-6

2-(2-Fluorophenyl)Acetaldehyde

Cat. No.: B1287073
CAS No.: 75321-85-6
M. Wt: 138.14 g/mol
InChI Key: NSEOYYODXJXMMP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)Acetaldehyde is an organic compound with the molecular formula C8H7FO It is a derivative of acetaldehyde where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)Acetaldehyde typically involves the fluorination of phenylacetaldehyde. One common method is the direct fluorination of phenylacetaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of the fluorinating agent. Continuous flow reactors may also be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(2-Fluorophenyl)acetic acid.

    Reduction: The compound can be reduced to form 2-(2-Fluorophenyl)ethanol using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents like Grignard reagents can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 2-(2-Fluorophenyl)acetic acid.

    Reduction: 2-(2-Fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenyl)Acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)Acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity due to its electronegativity.

Comparison with Similar Compounds

    Phenylacetaldehyde: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-(4-Fluorophenyl)Acetaldehyde: The fluorine atom is positioned differently on the phenyl ring, which can affect the compound’s reactivity and interactions.

    2-(2-Chlorophenyl)Acetaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness: 2-(2-Fluorophenyl)Acetaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated analogs. This makes it a valuable compound in various chemical and pharmaceutical applications.

Biological Activity

2-(2-Fluorophenyl)Acetaldehyde (CAS No. 75321-85-6) is an organic compound characterized by a fluorophenyl group attached to an acetaldehyde moiety, making it a member of the aldehyde family. Its structure imparts unique chemical properties that may influence its biological activity. While specific research on this compound is limited, understanding its potential biological interactions is crucial for evaluating its applications in medicinal chemistry and organic synthesis.

  • Molecular Formula: C8H7FO
  • Molecular Weight: 154.14 g/mol
  • Structure: The presence of a fluorine atom in the para position relative to the aldehyde functionality enhances lipophilicity and metabolic stability, traits desirable in drug development.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant pharmacological properties. Aldehydes can serve as intermediates in synthesizing biologically active molecules, including pharmaceuticals. The biological activity of this compound can be inferred from studies of related compounds.

Potential Biological Interactions

  • Protein Interaction: Aldehydes are known to interact with amino acids and proteins, leading to modifications that can affect biological activity. The reactivity of the aldehyde group allows for potential interactions with nucleophilic sites on proteins.
  • Metabolic Stability: The fluorine atom may enhance metabolic stability, which could prolong the compound's action in biological systems.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-(4-Fluorophenyl)AcetaldehydeCHFODifferent position of fluorine affects reactivity.
2-(5-Bromo-2-fluorophenyl)AcetaldehydeCHBrFOBromine substitution may enhance biological activity.
4-FluoroacetophenoneCHFOLacks an aldehyde group; used in different synthetic pathways.

This table highlights how variations in substituent positions and types can influence the biological properties of similar compounds.

Case Studies and Research Findings

  • Pharmacological Studies : Although direct studies on this compound are sparse, related aldehydes have been shown to exhibit anti-inflammatory and anticancer activities. For instance, studies on 4-fluoroacetophenone suggest that such compounds may inhibit certain enzyme activities relevant to cancer progression.
  • Synthetic Applications : The compound's role as an intermediate in synthesizing more complex molecules has been documented. Its reactivity allows it to participate in various multicomponent reactions useful in drug discovery.
  • Toxicological Assessments : Preliminary assessments indicate that while aldehydes can exhibit toxic effects at high concentrations, the specific toxicity profile of this compound requires further investigation to establish safety parameters for potential therapeutic use.

Properties

IUPAC Name

2-(2-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEOYYODXJXMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590903
Record name (2-Fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75321-85-6
Record name (2-Fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(2-Fluorophenyl)ethanol (Ald, 1.0 g) was dissolved in dichloromethane (KANTO, 20 mL) under nitrogen atmosphere and added with Dess-Martin reagent (Alfa Aesar, 3.64 g), followed by stirring at room temperature for 3 hours. Saturated sodium thiosulfate solution was added to the reaction mixture and then extracted with ethyl acetate. The organic layer was washed with saturated sodium hydrogencarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The reaction solution was concentrated under reduced pressure to obtain the target compound as a crude product.
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Synthesis routes and methods II

Procedure details

A mixture of 2-fluorophenethyl alcohol (Intermediate C1) (commercially available from Aldrich) (2.8 g, 20 mmol) in CH2Cl2 at −10° C. was oxidized by action of pyridinium chlorochromate: PCC (5 g, 23 mmol) in the presence of Celite (10 g) for 1 h at −10° C. and a couple hours at rt. The mixture was filtered through silica gel and the solvent was removed under vacuum to give (2-fluoro-phenyl)-acetaldehyde (Intermediate C2) 2.8 g (99%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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